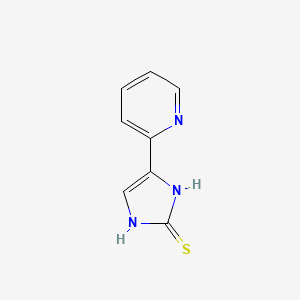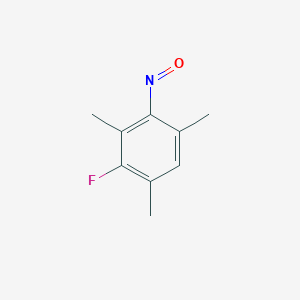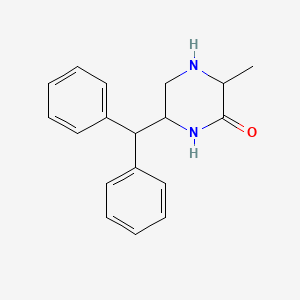
4-(Ethyl(trifluoromethyl)amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethyl(trifluoromethyl)amino)phenol is an organic compound that contains a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 4-(Ethyl(trifluoromethyl)amino)phenol often involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and catalysts is essential to achieve high yields and purity. The process may also involve multiple steps, including purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(Ethyl(trifluoromethyl)amino)phenol has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various polymers and monomers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 4-(Ethyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
4-(Trifluoromethyl)phenol: Known for its use in the synthesis of polymers and monomers.
4-Hydroxybenzotrifluoride: Another compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
4-(Ethyl(trifluoromethyl)amino)phenol is unique due to the presence of both the ethyl and trifluoromethyl groups, which enhance its stability and bioavailability. This combination of functional groups makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
4-[ethyl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C9H10F3NO/c1-2-13(9(10,11)12)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3 |
Clave InChI |
BKSGWXRTJHSISI-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=C(C=C1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)








![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)

![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
